molecular formula C12H16FNO3S B2880299 4-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methylbenzenesulfonamide CAS No. 1257547-58-2

4-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methylbenzenesulfonamide

Cat. No. B2880299
CAS RN: 1257547-58-2
M. Wt: 273.32
InChI Key: UKSNDJCXAJJFQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds like FCMT has been a topic of interest for many researchers. Enzymatic methods have been used for the synthesis of such compounds . The direct formation of the C-F bond by fluorinase is considered the most effective and promising method .

Scientific Research Applications

Antiviral Applications

This compound has shown potential in the development of antiviral agents. Indole derivatives, which share structural similarities with this compound, have been reported to exhibit inhibitory activity against influenza A and other viruses . The presence of the fluoro group and the sulfonamide moiety could potentially enhance the antiviral capabilities by interfering with viral replication mechanisms.

Anti-Inflammatory Applications

Sulfonamide compounds are known for their anti-inflammatory properties. The specific structure of this compound suggests it could be useful in creating new anti-inflammatory medications, particularly for conditions where cyclopropyl groups are effective in enhancing bioavailability and stability of the drug.

Anticancer Research

The cyclopropyl group in this compound may be beneficial in anticancer drug design. It can be used to synthesize densely substituted cyclopropyl azoles, amines, and ethers, which are valuable in medicinal chemistry for creating compounds with potential anticancer activities .

Pharmacological Research

In pharmacology, this compound could serve as a scaffold for developing drugs with multiple therapeutic effects. Its molecular structure allows for high affinity binding to various receptors, which is crucial for screening pharmacological activities .

Biochemical Research

In biochemistry, the compound’s ability to form stable and biologically active scaffolds makes it a candidate for studying enzyme inhibition, receptor-ligand interactions, and other biochemical pathways.

Drug Development

The compound’s structural features, including the fluorine atom and the sulfonamide group, make it a promising candidate for the development of new drugs. Its potential to act as a pharmacophore means it could be central to the creation of drugs with improved efficacy and safety profiles.

properties

IUPAC Name

4-fluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO3S/c1-9-6-10(13)2-3-11(9)18(16,17)14-7-12(8-15)4-5-12/h2-3,6,14-15H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSNDJCXAJJFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methylbenzenesulfonamide

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